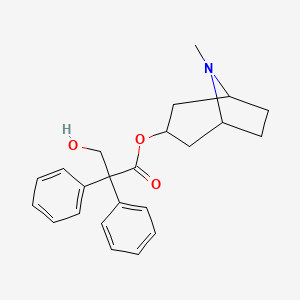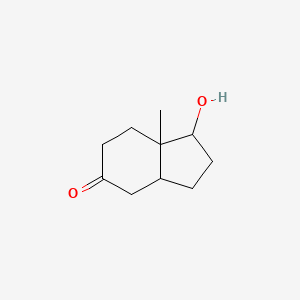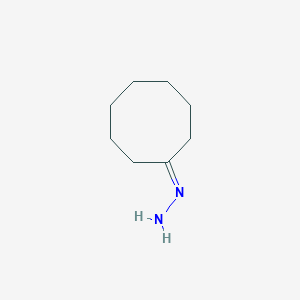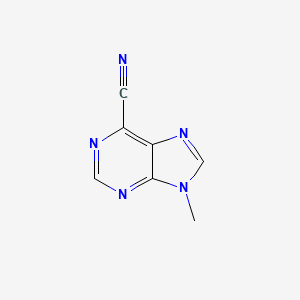
4-Methyl-3,6-dihydropyridine-1(2H)-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3,6-dihydropyridine-1(2H)-carbonyl chloride is a chemical compound with the molecular formula C7H10ClNO. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,6-dihydropyridine-1(2H)-carbonyl chloride typically involves the reaction of 4-methyl-3,6-dihydropyridine with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
4-Methyl-3,6-dihydropyridine+SOCl2→4-Methyl-3,6-dihydropyridine-1(2H)-carbonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-3,6-dihydropyridine-1(2H)-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-methyl-3,6-dihydropyridine-1(2H)-carboxylic acid.
Reduction: It can be reduced to form 4-methyl-3,6-dihydropyridine.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran
Catalysts: Base catalysts like triethylamine for substitution reactions
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Carboxylic Acid: Formed by hydrolysis
Aplicaciones Científicas De Investigación
4-Methyl-3,6-dihydropyridine-1(2H)-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly calcium channel blockers.
Organic Synthesis: Employed in the preparation of various organic compounds, including heterocycles and natural product analogs.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Material Science: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3,6-dihydropyridine-1(2H)-carbonyl chloride depends on its application. In medicinal chemistry, derivatives of dihydropyridine are known to interact with calcium channels, modulating their activity and affecting cellular processes. The molecular targets and pathways involved include:
Calcium Channels: Binding to and modulating the activity of L-type calcium channels.
Enzyme Inhibition: Potential inhibition of specific enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-tert-Butyl 4-methyl 5,6-dihydropyridine-1,4(2H)-dicarboxylate
- N-(4-Fluorophenyl)-4-methyl-3,6-dihydropyridine-1(2H)-carboxamide
- Benzyl 4-methyl-3,6-dihydropyridine-1(2H)-carboxylate
Uniqueness
4-Methyl-3,6-dihydropyridine-1(2H)-carbonyl chloride is unique due to its specific functional group, the carbonyl chloride, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.
Propiedades
Número CAS |
40240-42-4 |
|---|---|
Fórmula molecular |
C7H10ClNO |
Peso molecular |
159.61 g/mol |
Nombre IUPAC |
4-methyl-3,6-dihydro-2H-pyridine-1-carbonyl chloride |
InChI |
InChI=1S/C7H10ClNO/c1-6-2-4-9(5-3-6)7(8)10/h2H,3-5H2,1H3 |
Clave InChI |
KDZPMZAEMAWCCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCN(CC1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14671855.png)



![Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B14671870.png)
![2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B14671879.png)





![2-[([1,1'-Biphenyl]-4-yl)oxy]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14671908.png)
